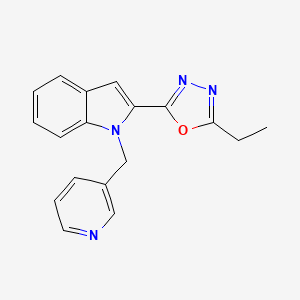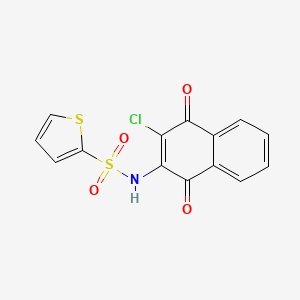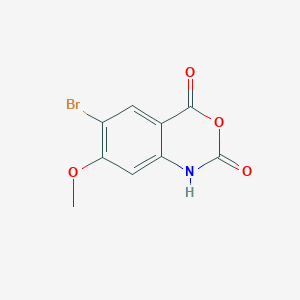
3-(2-甲氧基苯氧基)-2-甲基-4-氧代-4H-色满-7-基二甲基氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methocarbamol, also known as 3-(2-methoxyphenoxy)-1,2-propanediol, is a centrally acting muscle relaxant used to treat acute, painful musculoskeletal conditions . It is often used in combination with rest, physical therapy, and other treatments .
Synthesis Analysis
Methocarbamol was developed in the early 1950s as a treatment for muscle spasticity and the associated pain . The exact synthesis process is not detailed in the sources I found.Molecular Structure Analysis
The molecular structure of Methocarbamol has been studied using FT-Raman and FTIR spectroscopy . The complete vibrational assignments of wave numbers were made on the basis of potential energy distribution .Chemical Reactions Analysis
Methocarbamol is involved in centrally acting muscle relaxant with expectorant properties . It is often used as an anesthetic during animal surgery .Physical And Chemical Properties Analysis
Methocarbamol is a white powder, sparingly soluble in water and in chloroform, soluble in alcohol (only with heating), insoluble in benzene and in n-hexane .科学研究应用
合成与反应
- 研究人员已经研究了与3-(2-甲氧基苯氧基)-2-甲基-4-氧代-4H-色满-7-基二甲基氨基甲酸酯在结构上相关的化合物的合成与反应,重点关注其化学性质和潜在应用。例如,2-羟基-4-氧代-4-(2,3,5,6-四氟-4-甲氧基苯基)-丁-2-烯酸甲酯的合成及其与各种胺类的反应突出了基于色满的化合物的多功能性和反应性(Pimenova 等人,2003)。
生物活性
- 色满衍生物的生物活性探索一直是一个重点,对“7a-O-甲基脱古埃洛尔”等化合物的研究揭示了其结构特性和潜在的生物学意义(Chantrapromma 等人,2005)。这些研究有助于理解基于色满的化合物在药物化学中的更广泛应用。
抗氧化和抗炎活性
- 对甲氧基苯酚和色满衍生物的抗氧化和抗炎特性的研究表明,这些化合物在治疗应用中具有显着的潜力。例如,对邻甲氧基苯酚的二聚化、活性氧形成和生物活性的研究表明,它们作为抗氧化剂的有效性及其在设计用于化学预防和抗癌剂的药物中的潜在用途(Fujisawa 等人,2005)。
环境应用
- 已经探索了色满衍生物的潜在环境应用,例如它们在污染物氧化降解中的作用。通过光辅助芬顿反应在水中完全氧化农药的研究突出了基于色满的化合物对环境的相关性(Pignatello & Sun,1995)。
材料科学应用
- 在材料科学中,色满衍生物的合成和应用一直是光致变色材料和生物活性天然产物开发的研究主题。这包括对色满铬卡宾配合物及其在合成萘并吡喃和萘并吡喃二酮单元中的应用的研究,证明了该化合物在开发新材料中的潜力(Rawat 等人,2006)。
作用机制
Target of Action
The primary target of this compound, also known as Methocarbamol, is the central nervous system (CNS). It acts as a CNS depressant with sedative and musculoskeletal relaxant properties . Its primary clinical and therapeutic use is the treatment of muscle spasm and immobility associated with strains, sprains, and injuries of the back and, to a lesser degree, injuries to the neck .
Mode of Action
It has no direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .
Biochemical Pathways
Methocarbamol is metabolized in the liver via dealkylation and hydroxylation. The metabolites of Methocarbamol are then conjugated through glucuronidation or sulfation . Essentially all Methocarbamol metabolites are eliminated in the urine .
Pharmacokinetics
In healthy volunteers, the plasma clearance of Methocarbamol ranges between 0.20 and 0.80 L/h/kg, the mean plasma elimination half-life ranges between 1 and 2 hours, and the plasma protein binding ranges between 46% and 50% . Small amounts of unchanged Methocarbamol are also excreted in the urine .
Result of Action
The molecular and cellular effects of Methocarbamol’s action result in muscle relaxation and a reduction in muscle spasms. This is particularly beneficial in the treatment of painful muscle spasms associated with various acute musculoskeletal conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methocarbamol. For instance, the drug’s metabolism and clearance can be affected by the patient’s liver function . Furthermore, the drug’s stability can be influenced by storage conditions .
安全和危害
属性
IUPAC Name |
[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-12-19(27-16-8-6-5-7-15(16)24-4)18(22)14-10-9-13(11-17(14)25-12)26-20(23)21(2)3/h5-11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEYJMQPNAEFIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)OC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2399010.png)
![2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2399011.png)

![6-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2399013.png)
![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2399016.png)
![3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2399019.png)
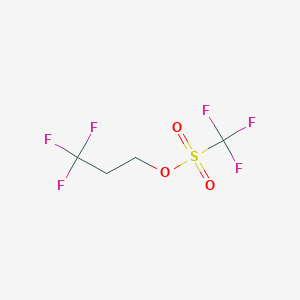
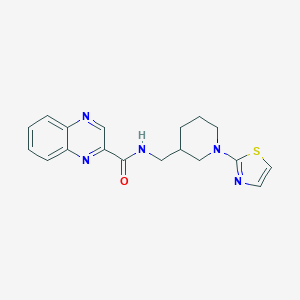
![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2399025.png)
![N-(4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2399027.png)

